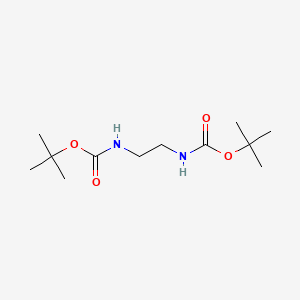

Di-tert-butyl ethane-1,2-diyldicarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)13-7-8-14-10(16)18-12(4,5)6/h7-8H2,1-6H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEYQHANGHLVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420135 | |

| Record name | Di-tert-butyl ethane-1,2-diyldicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33105-93-0 | |

| Record name | C,C′-Bis(1,1-dimethylethyl) N,N′-1,2-ethanediylbis[carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33105-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl ethane-1,2-diyldicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di-tert-butyl ethane-1,2-diyldicarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl ethane-1,2-diyldicarbamate, also known as N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane, is a crucial reagent in modern organic synthesis. Its bifunctional nature, possessing two carbamate-protected amine groups, makes it an invaluable building block and protecting group in a multitude of applications, including peptide synthesis, pharmaceutical development, and materials science. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data.

Chemical Identity and Properties

This compound is a white to off-white solid organic compound. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting groups renders the amine functionalities temporarily inert to a wide range of reaction conditions, allowing for selective chemical transformations at other sites of a molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | [2] |

| CAS Number | 33105-93-0 | [2] |

| Molecular Formula | C₁₂H₂₄N₂O₄ | [3] |

| Molecular Weight | 260.33 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | ≥95% - 97% (typical) | [3] |

| InChI Key | CYEYQHANGHLVOW-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data for a Structurally Related Compound: Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate

Note: The following data is for a closely related compound and can be used for estimation of the spectral properties of this compound.

| Technique | Data | Reference |

| ¹H NMR | δ ~3.3–3.5 ppm (ethylene backbone), δ ~1.3 ppm (tert-butyl protons) | [4] |

| ¹³C NMR | δ 156.3, 79.05, 56.4, 53.6, 49.1, 46.7, 40.0, 39.4, 28.5 | [4] |

| IR Spectroscopy | Carbamate C=O stretch: ~1650–1700 cm⁻¹ | [4] |

| Mass Spectrometry (HRMS) | [M+H]⁺ calculated for a related C₂₀H₄₄N₆O₄: 433.3502; found: 433.3498 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino groups of ethylenediamine with di-tert-butyl dicarbonate (Boc anhydride).

General Synthesis Protocol

This protocol is adapted from procedures for the Boc protection of diamines.[5][6]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethylenediamine (1.0 equivalent) in THF or DCM, add a base such as triethylamine (2.2 equivalents) or an aqueous solution of sodium hydroxide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel or recrystallization.

Table 3: Example Synthesis Data for a Related Boc-Protected Diamine

Note: This data is from the synthesis of a related compound, Di-tert-butyl ethane-1,2-diylbis(cyanomethylcarbamate), and is provided for illustrative purposes.

| Parameter | Value | Reference |

| Yield | 71% | [7] |

| Purity (by GC) | 99.0% | [7] |

Key Applications and Experimental Workflows

The primary application of this compound is as a protecting group for primary amines, particularly in multi-step organic synthesis and peptide chemistry.[1]

Amine Protection and Deprotection Workflow

The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, providing an orthogonal protection strategy.

Figure 2: A logical workflow demonstrating the use of this compound for amine protection and subsequent deprotection.

Experimental Protocol: Boc Deprotection

This protocol is based on the deprotection of a similar Boc-protected compound.[8]

Materials:

-

Boc-protected compound (e.g., Di-tert-butyl ethane-1,2-diylbis(2-aminoethylcarbamate) difumarate salt)

-

Concentrated Hydrochloric Acid (HCl)

-

Isopropyl alcohol

-

Acetone

Procedure:

-

To the Boc-protected compound (1.0 equivalent), add concentrated hydrochloric acid at 25-30°C.

-

Heat the reaction mixture to 65-70°C for 1-2 hours.

-

Cool the reaction to 25-30°C and maintain for 8-10 hours.

-

Add isopropyl alcohol and acetone to the reaction mixture.

-

Cool to 10-15°C and stir for 45-60 minutes to precipitate the deprotected amine salt.

-

Filter the solid and dry under vacuum.

Applications in Drug Development and Materials Science

Beyond its role as a protecting group, this compound and its derivatives are utilized in various fields:

-

Drug Delivery: It can act as a biodegradable linker in drug delivery systems, enabling the controlled release of active pharmaceutical ingredients.[1]

-

Polymer Chemistry: This compound serves as a monomer precursor for the synthesis of polyurethanes and other polymers. The Boc groups can be removed post-polymerization to introduce functional amine groups.[9]

-

Materials Science: It can be incorporated into the structure of organic-inorganic hybrid materials, potentially enhancing their mechanical strength and thermal stability.

Conclusion

This compound is a versatile and indispensable tool in synthetic chemistry. Its well-defined properties and the robust protocols for its introduction and removal make it a reliable choice for the protection of primary amines in complex syntheses. The applications of this compound continue to expand, highlighting its importance in the development of novel pharmaceuticals, polymers, and advanced materials. Further research into its applications is warranted to fully explore its potential.

References

- 1. This compound [myskinrecipes.com]

- 2. C,C'-Bis(1,1-dimethylethyl) N,N'-1,2-ethanediylbis(carbamate) | C12H24N2O4 | CID 5461750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | Benchchem [benchchem.com]

- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. WO2024018394A1 - A process for the preparation of crystalline form a of n, n'-bis(2-aminoethyl)-1,2-ethanediamine tetrahydrochloride - Google Patents [patents.google.com]

- 8. WO2018193482A1 - Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl)-dihydrochloride(trientine dihydrochloride) - Google Patents [patents.google.com]

- 9. This compound;CAS No.:33105-93-0 [chemshuttle.com]

Di-tert-butyl ethane-1,2-diyldicarbamate: A Technical Guide for Researchers

An in-depth exploration of the properties, structure, and applications of a key amine-protecting group in organic synthesis.

Introduction

Di-tert-butyl ethane-1,2-diyldicarbamate, also known as N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane, is a carbamate derivative widely utilized in organic chemistry. Its principle application lies in its function as a protecting group for primary amines, particularly in the intricate multi-step processes of peptide and nucleotide synthesis. The bulky tert-butyl groups sterically hinder the nitrogen atoms, rendering them unreactive to a wide range of reaction conditions, yet they can be readily removed under mild acidic conditions. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and key applications of this compound for professionals in research and drug development.

Properties and Structure

This compound is a stable, solid compound at room temperature.[1] Its structure features a central ethane-1,2-diamine backbone where both nitrogen atoms are protected with a tert-butoxycarbonyl (Boc) group.

Chemical and Physical Properties

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | [2][3] |

| CAS Number | 33105-93-0 | [1][2][3] |

| Molecular Formula | C₁₂H₂₄N₂O₄ | [1][2][3] |

| Molecular Weight | 260.33 g/mol | [2][3] |

| InChI Key | CYEYQHANGHLVOW-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCNC(=O)OC(C)(C)C | [2][3] |

| Physical Property | Value | Source |

| Physical Form | Solid | [1] |

| Color | White | [4] |

| Melting Point | 85-87 °C | |

| Boiling Point | No data available | [5] |

| Density | No data available | [6] |

| Storage | Sealed in dry, room temperature | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of spectra is not publicly available, typical spectral features can be inferred from its structure and related compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), the ethylene bridge protons (a multiplet around 3.2 ppm), and the NH protons of the carbamate (a broad signal). |

| ¹³C NMR | Resonances for the quaternary carbons of the tert-butyl groups (around 80 ppm), the methyl carbons of the tert-butyl groups (around 28 ppm), the carbons of the ethylene bridge (around 40 ppm), and the carbonyl carbons of the carbamate groups (around 156 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2950 cm⁻¹), and a strong C=O stretching of the carbamate group (around 1680-1700 cm⁻¹).[7] |

| Mass Spectrometry | The molecular ion peak [M]+ or related fragments, such as [M+Na]+ or [M+H]+, would be expected, confirming the molecular weight of the compound. |

Experimental Protocols

The primary experimental protocol associated with this compound is its synthesis via the protection of ethylenediamine.

Synthesis of this compound

This protocol describes a general method for the di-Boc protection of ethylenediamine using di-tert-butyl dicarbonate (Boc₂O) and a base.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (1 equivalent) in a 1:1 mixture of THF and water.

-

Add sodium carbonate (2.2 equivalents) to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate (2.2 equivalents) portion-wise to the stirring solution at room temperature.

-

Allow the reaction mixture to stir vigorously for 12-24 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, acidify the mixture to a pH of approximately 3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography to obtain a white solid.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Amine Protection and Deprotection Cycle

This diagram illustrates the logical relationship of using this compound as a protecting group for a primary amine in a multi-step synthesis.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. C,C'-Bis(1,1-dimethylethyl) N,N'-1,2-ethanediylbis(carbamate) | C12H24N2O4 | CID 5461750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 33105-93-0 [smolecule.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 33105-93-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [myskinrecipes.com]

- 7. Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to N,N'-bis(tert-butoxycarbonyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

N,N'-bis(tert-butoxycarbonyl)ethylenediamine, also known as di-tert-butyl ethane-1,2-diyldicarbamate, is a symmetrically protected diamine that serves as a crucial building block in modern organic and medicinal chemistry. Its dual Boc-protecting groups offer stability under a range of reaction conditions, while allowing for controlled deprotection to liberate the reactive amine functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in research and drug development.

Core Chemical Information

N,N'-bis(tert-butoxycarbonyl)ethylenediamine is primarily utilized as a protecting group for the amino functionalities of ethylenediamine. This protection is essential in multi-step syntheses to prevent unwanted side reactions.[1] It is particularly valuable in peptide synthesis and in the development of polymers and pharmaceuticals where it can function as a stable, biodegradable linker.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for N,N'-bis(tert-butoxycarbonyl)ethylenediamine is presented below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 33105-93-0 | [3] |

| Molecular Formula | C₁₂H₂₄N₂O₄ | [3][4] |

| Molecular Weight | 260.33 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | ≥95.00% | [3] |

| InChI Key | CYEYQHANGHLVOW-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C)OC(=O)NCCNC(=O)OC(C)(C)C | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

Experimental Protocols

The synthesis of N,N'-bis(tert-butoxycarbonyl)ethylenediamine typically involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O). The stoichiometry of the reactants is crucial to favor the formation of the di-protected product over the mono-protected analogue.

General Synthesis of N,N'-bis(tert-butoxycarbonyl)ethylenediamine

This protocol describes a common method for the preparation of N,N'-bis(tert-butoxycarbonyl)ethylenediamine.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for crystallization/precipitation)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (approximately 2.2 equivalents) to the solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (at least 2.0 equivalents) in anhydrous dichloromethane.

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N,N'-bis(tert-butoxycarbonyl)ethylenediamine.

Applications in Research and Drug Development

The primary role of N,N'-bis(tert-butoxycarbonyl)ethylenediamine is as a versatile building block and linker in the synthesis of complex organic molecules.

-

Protecting Group in Organic Synthesis: It serves as a stable protecting group for the primary amines of ethylenediamine, allowing for chemical modifications at other positions of a molecule without interference from the highly nucleophilic amino groups.[1]

-

Linker in Drug Delivery Systems: The ethylenediamine backbone, once deprotected, can be conjugated to drugs and targeting moieties. The resulting linker can be designed to be biodegradable, enabling the controlled release of active pharmaceutical ingredients.[2]

-

Peptide and Polymer Chemistry: In peptide synthesis, it can be incorporated to introduce a flexible diamine spacer.[1] In polymer science, it is used in the synthesis of polyurethanes and dendrimers, contributing to the final properties of the material.[5]

While there is no direct evidence of N,N'-bis(tert-butoxycarbonyl)ethylenediamine being involved in specific signaling pathways itself, its role as a linker is critical in the construction of molecules that are designed to interact with biological systems. The length and flexibility of the ethylenediamine spacer can influence the binding affinity and efficacy of the final conjugate.

Logical Relationships in Synthesis

The synthesis of mono- and di-protected ethylenediamine is a competitive process. The final product distribution is highly dependent on the stoichiometry of the reactants.

Safety and Handling

N,N'-bis(tert-butoxycarbonyl)ethylenediamine should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N,N'-bis(tert-butoxycarbonyl)ethylenediamine is a valuable and versatile reagent for researchers and scientists in both academic and industrial settings. Its utility as a protected diamine linker is well-established, enabling the synthesis of a wide array of complex molecules with applications in drug development, materials science, and beyond. Understanding its chemical properties and synthetic methodologies is key to effectively leveraging this important building block in innovative research.

References

- 1. Buy this compound | 33105-93-0 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. WO2024018394A1 - A process for the preparation of crystalline form a of n, n'-bis(2-aminoethyl)-1,2-ethanediamine tetrahydrochloride - Google Patents [patents.google.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound;CAS No.:33105-93-0 [chemshuttle.com]

An In-depth Technical Guide to the Functional Mechanism of Di-tert-butyl ethane-1,2-diyldicarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl ethane-1,2-diyldicarbamate, also known as N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane, is a carbamate-protected derivative of ethylenediamine. Its primary and well-established "mechanism of action" is not biological in the traditional pharmacological sense, but rather chemical. It serves as a crucial reagent and intermediate in organic synthesis, where its principal function is to act as a protecting group for primary amine functionalities.[1] The tert-butoxycarbonyl (Boc) groups mask the nucleophilic and basic nature of the amine groups, allowing for chemical transformations to be carried out on other parts of a molecule without unintended reactions involving the amines.[2] This guide details the chemical mechanism of action, applications, and relevant experimental protocols associated with this compound.

Core Functional Mechanism: Amine Protection

The utility of this compound is rooted in the properties of the Boc protecting group. The bulky tert-butyl groups provide steric hindrance that shields the amine nitrogen from reacting.[3] Furthermore, the electron-withdrawing nature of the carbonyl group delocalizes the lone pair of electrons on the nitrogen, reducing its nucleophilicity and basicity.

The process involves two key stages: the protection of the amine and its subsequent deprotection.

1. Protection of Amines:

The formation of the carbamate linkage in this compound typically involves the reaction of ethylenediamine with a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butoxycarbonyl group and forming the stable carbamate.[4][5]

2. Deprotection of Amines:

A key advantage of the Boc group is its facile removal under acidic conditions, while remaining stable to many other reagents.[2] The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which makes the tert-butyl group a good leaving group in the form of a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[5][6]

Applications in Synthesis

The primary application of this compound is as a building block in multi-step organic synthesis.[1] Its applications include:

-

Peptide Synthesis: While less common than mono-protected amino acids, diamine linkers are used in the synthesis of more complex peptides and peptidomimetics.[1]

-

Polyamine Synthesis: It serves as a precursor for the synthesis of more complex polyamines, which are important in various biological and industrial processes.[3]

-

Pharmaceutical and Materials Science: This compound can be used as a linker in drug delivery systems or as a monomer in the synthesis of polyurethanes and other polymers.[7][8]

Quantitative Data

As this compound's function is primarily as a synthetic intermediate and protecting group, quantitative data such as IC50 or binding affinities are not applicable. The relevant data pertains to its physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₄ |

| Molecular Weight | 260.33 g/mol |

| CAS Number | 33105-93-0 |

Experimental Protocols

1. Synthesis of this compound (Boc Protection of Ethylenediamine)

This protocol is a representative procedure for the Boc protection of a primary diamine.

-

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

-

-

Procedure:

-

Dissolve ethylenediamine (1.0 equivalent) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (2.2 equivalents) in the same solvent.

-

Add the Boc₂O solution dropwise to the stirred ethylenediamine solution at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

2. Deprotection of this compound

This protocol describes the removal of the Boc protecting groups to yield the free diamine.

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

-

Rotary evaporator

-

Standard glassware

-

-

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Add an excess of TFA (typically 10-50% v/v with DCM) to the solution at room temperature. Gas evolution (CO₂) should be observed.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue will be the diamine salt of trifluoroacetic acid. To obtain the free amine, dissolve the residue in water and basify with a saturated NaHCO₃ or a dilute NaOH solution until the pH is >10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the free diamine.

-

The "mechanism of action" of this compound is fundamentally a chemical one, serving as a robust and versatile protecting group for primary amines. Its importance in organic synthesis, particularly in the fields of peptide chemistry, drug development, and materials science, is underscored by the reliable and selective nature of the Boc protection and deprotection processes. Understanding these chemical mechanisms is crucial for its effective application in the synthesis of complex molecules.

References

- 1. Buy this compound | 33105-93-0 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | Benchchem [benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound;CAS No.:33105-93-0 [chemshuttle.com]

The Lynchpin of Amine Protection: A Technical Guide to Di-tert-butyl ethane-1,2-diyldicarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl ethane-1,2-diyldicarbamate, commonly referred to as N,N'-bis(Boc)ethylenediamine, is a cornerstone reagent in modern organic chemistry. Its pivotal role lies in the protection of primary amino groups, a critical step in the multi-step synthesis of complex molecules, particularly in the realms of peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) protecting group offers a robust shield for the nucleophilic and basic nature of amines, allowing for selective transformations at other sites of a molecule. Its facile introduction and mild cleavage conditions make it an indispensable tool for synthetic chemists. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of its function in synthetic workflows.

Introduction

The strategic use of protecting groups is a fundamental concept in organic synthesis. Amines, being one of the most common and reactive functional groups, often require temporary masking to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most prevalent amine protecting group due to its stability in a wide range of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. This compound serves as a readily available and stable precursor for introducing two Boc-protected amino functionalities, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |

| CAS Number | 33105-93-0 |

| Molecular Formula | C₁₂H₂₄N₂O₄ |

| Molecular Weight | 260.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 132-134 °C |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol). Insoluble in water. |

Spectroscopic Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques. Below is a summary of expected spectroscopic data.

| Spectroscopy | Expected Peaks/Shifts |

| ¹H NMR | δ ~3.2 ppm (m, 4H, -CH₂-CH₂-), δ ~1.4 ppm (s, 18H, -C(CH₃)₃) |

| ¹³C NMR | δ ~156 ppm (C=O), δ ~79 ppm (-C(CH₃)₃), δ ~41 ppm (-CH₂-CH₂-), δ ~28 ppm (-C(CH₃)₃) |

| IR (Infrared) | ~3350 cm⁻¹ (N-H stretch), ~2980 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate) |

Note: Actual spectral data may vary slightly depending on the solvent and instrument used. Spectroscopic data for this compound is available from various commercial suppliers.

Experimental Protocols

Synthesis of this compound (Boc Protection of Ethylenediamine)

This protocol details the straightforward synthesis of this compound from ethylenediamine and di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM to the cooled ethylenediamine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Expected Yield: 85-95%

Deprotection of this compound (Boc Cleavage)

This protocol describes the removal of the Boc protecting groups to regenerate the free diamine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Add trifluoroacetic acid (TFA) (10-20 eq) or an excess of 4 M HCl in dioxane to the solution at room temperature with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Carefully neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free ethylenediamine.

Expected Yield: >90%

Applications in Organic Synthesis

The primary application of this compound is as a protecting group for the two primary amino functionalities of ethylenediamine. This allows for a wide range of subsequent chemical transformations.

Role as a Protecting Group

The logical workflow of using this compound as a protecting group is illustrated below. The Boc groups render the nitrogen atoms non-nucleophilic and non-basic, thereby allowing chemical modifications at other parts of a molecule that would otherwise be incompatible with free amines.

The Boc Protecting Group: A Technical Guide to its Discovery, Chemistry, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals. Its widespread use stems from its unique acid lability, which allows for its selective removal under mild conditions while remaining robust to a wide range of other reagents. This guide provides an in-depth look at the history, mechanisms, and practical application of this indispensable tool in synthetic chemistry.

Discovery and Historical Context

The landscape of peptide synthesis was revolutionized in 1957 when Frederick C. McKay and N. F. Albertson published their work on new amine-masking groups. [1][2]In their seminal paper, they introduced the tert-butyloxycarbonyl (Boc) group as a protective shield for amines. [1][2]This discovery was born out of the need for a protecting group that could be cleaved under acidic conditions without affecting other sensitive functionalities in a growing peptide chain.

The true impact of the Boc group was realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a paradigm-shifting methodology developed by R.B. Merrifield in 1963. [1][3]The Boc group's acid sensitivity was perfectly suited for the iterative cycles of deprotection and coupling that define SPPS, making it the standard α-amino protecting group in the field for decades. [1][3][4][5][6] The primary reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. This stable, crystalline solid became the preferred reagent due to its high reactivity and safety, representing a significant improvement over earlier, more hazardous reagents like tert-butoxycarbonyl azide. [7][8]

Mechanism of Protection and Deprotection

The utility of the Boc group is defined by the distinct mechanisms of its installation and removal.

2.1. N-Boc Protection

The protection of a primary or secondary amine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the anhydride. [4][7][9][10]The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group. [7][10]This unstable species then decomposes into carbon dioxide and a tert-butoxide anion, which deprotonates the newly acylated amine to yield the final N-Boc protected product and tert-butanol. [7][10]While the reaction can proceed without a base, bases such as triethylamine (TEA), sodium hydroxide, or 4-dimethylaminopyridine (DMAP) are often used to accelerate the reaction. [4][7][11]

Figure 1. Logical workflow for the N-Boc protection of an amine.

2.2. N-Boc Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions. [4][9][12]Deprotection is most commonly achieved with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). [7][11][12][13]The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid. [7][9]This activation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate. [7][9]The carbamic acid is unstable and rapidly decarboxylates, releasing gaseous carbon dioxide and the free amine. [9]The tert-butyl cation is typically scavenged by eliminating a proton to form isobutene gas or by reacting with available nucleophiles. [4][9]

Figure 2. Step-wise mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is consistently high across a wide range of substrates.

Table 1: Typical Conditions for N-Boc Protection

| Reagent | Base (optional) | Solvent(s) | Temperature | Typical Time | Typical Yield |

|---|---|---|---|---|---|

| Boc₂O (1.1-1.5 eq) | NaOH, NaHCO₃ | Dioxane/H₂O, THF/H₂O | 0 °C to RT | 1-12 h | >90% [] |

| Boc₂O (1.1-1.5 eq) | Triethylamine (TEA) | DCM, THF, ACN | 0 °C to RT | 1-6 h | >90% [7] |

| Boc₂O (1.1-1.5 eq) | DMAP (catalytic) | DCM, ACN | RT | 1-4 h | >95% [12] |

| Boc₂O (1.1 eq) | None (neat) | None | RT to 40 °C | 0.5-2 h | >90% [7]|

Table 2: Typical Conditions for N-Boc Deprotection

| Reagent(s) | Solvent | Temperature | Typical Time | Notes |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 0.5-3 h | Most common method; TFA used in 20-50% v/v solution or neat. [7][11][12][13] |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, Ethyl Acetate | RT | 1-4 h | Generates the amine hydrochloride salt. [12] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12-24 h | Milder Lewis acid condition, useful for acid-sensitive substrates. [7][11] |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM), Chloroform | 0 °C to RT | 0.5-2 h | Very mild and rapid, for highly sensitive substrates. [11][12]|

Orthogonality and Stability

A key advantage of the Boc group is its stability to a variety of reaction conditions, which allows for selective manipulation of other functional groups. This "orthogonality" is critical in multi-step synthesis. The Boc group is orthogonal to base-labile groups like Fmoc and groups removed by hydrogenolysis, such as Cbz. [4] Table 3: Stability Profile of the N-Boc Group

| Condition / Reagent Class | Stability | Orthogonal Protecting Group(s) |

|---|---|---|

| Strong Acids (TFA, HCl) | Labile | Fmoc, Cbz, Alloc |

| Strong Bases (NaOH, LiOH) | Stable | - |

| Amines (e.g., Piperidine) | Stable | Fmoc (cleaved by piperidine) |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Cbz/Z (cleaved by H₂, Pd/C) [4] |

| Nucleophiles (e.g., Hydrazine) | Stable | - |

| Mild Oxidants | Generally Stable | - |

| Mild Reductants (e.g., NaBH₄) | Stable | - |

Detailed Experimental Protocols

The following are representative protocols for the protection and deprotection of an amine functional group.

5.1. Protocol: General N-Boc Protection of an Amine

This protocol is a generalized procedure based on common laboratory practices. [11][15][16]

-

Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2-0.5 M concentration).

-

Addition of Reagents: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-6 hours).

-

Workup: Quench the reaction with the addition of water. Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: If necessary, purify the resulting N-Boc protected amine by flash column chromatography on silica gel. Yields are typically in the 90-99% range.

5.2. Protocol: General Deprotection of an N-Boc Amine using TFA

This protocol is a standard procedure for Boc cleavage. [4][11][13]

-

Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.3 M. Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA should be between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not perform in a sealed vessel. [7]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

-

Isolation: Once the reaction is complete, remove the solvent and excess TFA in vacuo. To ensure complete removal of residual TFA, the crude oil can be co-evaporated with toluene (3 x 10 mL). [4]5. Final Product: The product is typically obtained as the trifluoroacetate salt. If the free amine is required, the crude salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup, or by using a basic ion-exchange resin. [17][18]

Synthetic Workflow Visualization

The use of the Boc group follows a logical three-step cycle within a larger synthetic sequence, enabling the selective modification of other parts of a molecule.

Figure 3. General synthetic workflow using the Boc protecting group.

Conclusion

The discovery of the tert-butoxycarbonyl protecting group was a watershed moment in synthetic organic chemistry. Its unique combination of stability and controlled, acid-triggered lability provided chemists with a robust and reliable tool that was instrumental in the development of automated solid-phase peptide synthesis and the construction of countless complex molecules. Decades after its introduction, the Boc group remains one of the most common and indispensable amine protecting groups, a testament to the elegance and utility of its design.

References

- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group [ouci.dntb.gov.ua]

- 3. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide to Di-tert-butyl ethane-1,2-diyldicarbamate (CAS: 33105-93-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl ethane-1,2-diyldicarbamate, also known as N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane or N,N'-bis-Boc-ethylenediamine, is a versatile chemical compound widely utilized in organic synthesis and increasingly prominent in the field of drug development. Its core utility lies in its function as a protecting group for primary amines, a role critical in multi-step syntheses of complex molecules such as peptides and polymers.[1] More recently, this compound has garnered significant attention as a flexible and reliable linker in the design of sophisticated drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, with a particular focus on its role in advancing modern therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C12H24N2O4 and a molecular weight of 260.33 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33105-93-0 | |

| Molecular Formula | C12H24N2O4 | [2] |

| Molecular Weight | 260.33 g/mol | [1] |

| IUPAC Name | tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

| Synonyms | N,N'-Bis(tert-butoxycarbonyl)-1,2-diaminoethane, N,N'-bis-Boc-ethylenediamine | [3] |

| Appearance | Solid | [2] |

| Purity | ≥95% - 97% | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions | [4] |

| InChI Key | CYEYQHANGHLVOW-UHFFFAOYSA-N | [2] |

Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc2O). A detailed experimental protocol is described in the patent literature.

Protocol for the Synthesis of a Related Derivative, Di-tert-butyl ethane-1,2-diylbis(cyanomethylcarbamate):

This protocol, adapted from patent WO2024018394A1, illustrates a typical Boc-protection reaction.

Materials:

-

2,2'-(ethane-1,2-diylbis(azanediyl))diacetonitrile

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

To a filtrate containing 2,2'-(ethane-1,2-diylbis(azanediyl))diacetonitrile, add 1088 g (4.99 moles) of di-tert-butyl dicarbonate over a period of 40-60 minutes at a temperature of 15-20 °C.[5]

-

Maintain the reaction mixture at this temperature for 12-14 hours.[5]

-

Upon completion of the reaction, distill off the solvent under vacuum at a temperature below 55 °C.[5]

-

Cool the residue to 25-30 °C and add 2000 mL of ethyl acetate. Stir the mixture for 15-30 minutes at 25-30 °C.[5]

-

The organic layer is then distilled off completely, and 1000 mL of cyclohexane is added to the residue.[5]

-

Stir the reaction mass and filter the solid that forms.

-

Wash the wet cake with 200 mL of cyclohexane at 25-30 °C.

-

Charge the wet cake with 1500 mL of cyclohexane in a clean, dry round-bottom flask and stir at 25-30 °C for 60-90 minutes.

-

Filter the solid, wash with 200 mL of cyclohexane, and dry under vacuum below 40 °C to obtain the pure product.[5]

Applications in Drug Development

The unique structural features of this compound make it a valuable component in the design of novel therapeutics.

Protecting Group in Organic Synthesis

The primary and most established application of this compound is as a protecting group for primary amines. The tert-butoxycarbonyl (Boc) groups mask the reactivity of the amine functionalities, allowing for selective chemical modifications at other parts of a molecule.[1] This is particularly crucial in peptide synthesis, where the N-terminus of an amino acid is protected to enable controlled peptide bond formation.[1] The Boc groups are stable under a variety of reaction conditions and can be readily removed under mild acidic conditions.[1]

Linker in Drug Delivery Systems

A significant and expanding application of this compound is as a flexible linker in targeted drug delivery systems.[4] After deprotection of the Boc groups, the resulting ethylenediamine moiety serves as a spacer to connect a targeting molecule (like an antibody or a small molecule ligand) to a therapeutic payload (such as a cytotoxic agent or a protein degrader).

3.2.1. Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The diamine linker derived from this compound is a common building block for constructing these linkers. A "Direct-to-Biology" (D2B) approach has been developed for the rapid synthesis of PROTAC libraries using mono-N-Boc-diamines to explore the impact of linker length and composition on protein degradation.[6]

Experimental Workflow for PROTAC Synthesis using a Diamine Linker:

Caption: A generalized workflow for the synthesis of a PROTAC using a diamine linker.

3.2.2. Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The linker plays a critical role in the stability and efficacy of the ADC. The ethylenediamine scaffold can be incorporated into these linkers to connect the antibody and the payload.

Logical Relationship of an ADC's Mechanism of Action:

Caption: The mechanism of action for a typical Antibody-Drug Conjugate.

Biological Activity and Signaling Pathways

While this compound itself is not biologically active, its incorporation as a linker into larger molecules can significantly impact their biological properties. The length and flexibility of the ethylenediamine linker can influence the ability of a PROTAC to form a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.

For instance, in the development of PROTACs targeting Bruton's tyrosine kinase (BTK), various linkers are employed to optimize the degradation efficacy.[7] The ethylenediamine core can be a part of these linkers, and modifications to the linker can affect the pharmacokinetic properties of the resulting PROTAC.[7]

While specific signaling pathways directly modulated by a drug containing this exact linker are not extensively detailed in the readily available literature, the general mechanisms of action for the drug classes it is used in are well-understood. For example, a BTK-targeting PROTAC would lead to the downregulation of the B-cell receptor signaling pathway, which is crucial for the survival of certain B-cell malignancies.

Conclusion

This compound is a fundamental building block in modern organic and medicinal chemistry. Its utility as a protecting group is well-established, and its role as a versatile linker in the development of targeted therapies like PROTACs and ADCs is rapidly expanding. For researchers and drug development professionals, a thorough understanding of its properties and synthetic applications is essential for the design and creation of next-generation therapeutics. The continued exploration of linkers derived from this compound will undoubtedly contribute to the advancement of precision medicine.

References

- 1. Buy this compound | 33105-93-0 [smolecule.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. C,C'-Bis(1,1-dimethylethyl) N,N'-1,2-ethanediylbis(carbamate) | C12H24N2O4 | CID 5461750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. WO2024018394A1 - A process for the preparation of crystalline form a of n, n'-bis(2-aminoethyl)-1,2-ethanediamine tetrahydrochloride - Google Patents [patents.google.com]

- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane, a symmetrically protected derivative of ethylenediamine, serves as a crucial building block in synthetic organic chemistry. The tert-butoxycarbonyl (Boc) protecting groups offer stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for the sequential functionalization of the diamine core.[1] This property makes it a valuable component in the synthesis of complex molecules, including pharmacologically active compounds and ligands for metal complexes.

While experimental studies have extensively utilized this molecule, a comprehensive theoretical understanding of its conformational landscape, electronic properties, and reactivity remains an area ripe for exploration. Computational chemistry and theoretical modeling are indispensable tools for gaining deep insights into molecular behavior, guiding experimental design, and accelerating research.[1] This whitepaper outlines a methodological approach for the theoretical study of N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane, providing a framework for researchers to investigate its properties using computational techniques.

Core Physicochemical Properties

While specific theoretical studies on the di-Boc protected ethylenediamine are not prevalent in publicly accessible literature, a significant amount of data exists for the mono-Boc analogue, N-(tert-butoxycarbonyl)-1,2-diaminoethane. This data can serve as a valuable reference point for theoretical investigations.

| Property | Value (for N-(tert-butoxycarbonyl)-1,2-diaminoethane) | Source |

| Molecular Formula | C7H16N2O2 | [2][3][4] |

| Molecular Weight | 160.21 g/mol | [2][3][4][5] |

| Boiling Point | 72-80 °C at 0.1 mmHg | [4][5] |

| Density | 1.012 g/mL at 20 °C | [4][5] |

| Refractive Index | n20/D 1.458 | [4] |

Proposed Theoretical Investigation Workflow

A thorough theoretical study of N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane would involve a multi-step computational workflow. The following diagram illustrates a recommended approach.

Caption: A proposed workflow for the theoretical investigation of N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane.

Detailed Methodologies

Conformational Analysis

Due to the flexibility of the ethylenediamine backbone and the bulky tert-butyl groups, N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane can adopt multiple conformations. Identifying the lowest energy conformers is crucial as they will be the most populated at equilibrium and will dictate the molecule's overall properties.

Experimental Protocol (Computational):

-

Initial Structure Generation: Construct the 3D structure of the molecule using a molecular builder.

-

Potential Energy Surface (PES) Scan: Perform a systematic scan of the potential energy surface by rotating the key dihedral angles, particularly around the C-C and C-N bonds of the ethylenediamine core. This can be initially performed using a lower level of theory, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to efficiently explore the conformational space.

-

Conformer Identification and Optimization: Identify the local minima on the PES. Each of these structures should then be subjected to a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT), to obtain accurate geometries and relative energies.

Quantum Chemical Calculations

For the identified low-energy conformers, more accurate quantum chemical calculations are necessary to elucidate their electronic structure and properties.

Experimental Protocol (Computational):

-

Density Functional Theory (DFT) Calculations: Employ DFT methods to perform geometry optimizations and frequency calculations. A common and reliable choice of functional is B3LYP, paired with a suitable basis set such as 6-31G(d,p) or larger for better accuracy.[1][6]

-

Frequency Analysis: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and can be used to simulate the infrared (IR) spectrum.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding, charge distribution, and intramolecular interactions, such as hydrogen bonding or steric repulsion.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of the molecule's reactivity. The HOMO-LUMO energy gap can be used to assess its chemical stability.

Predicted Data and Visualization

The theoretical studies outlined above would generate a wealth of quantitative data. This data should be tabulated for clarity and ease of comparison between different conformers.

Hypothetical Data Tables

Table 1: Relative Energies and Dipole Moments of Low-Energy Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1 | 0.00 | X.XX |

| 2 | X.XX | Y.YY |

| 3 | Y.YY | Z.ZZ |

Table 2: Key Geometric Parameters of the Global Minimum Conformer

| Parameter | Bond Length (Å) / Angle (°) |

| C-C bond length | X.XXX |

| C-N bond length | Y.YYY |

| N-C-C-N dihedral angle | ZZZ.Z |

Table 3: Calculated Spectroscopic Data

| Property | Predicted Value |

| Major IR Frequencies (cm⁻¹) | XXXX, YYYY, ZZZZ |

| ¹H NMR Chemical Shifts (ppm) | X.X, Y.Y, Z.Z |

| ¹³C NMR Chemical Shifts (ppm) | XX.X, YY.Y, ZZ.Z |

Reactivity and Synthetic Implications

The Boc protecting groups significantly influence the reactivity of the diamine. The presence of these groups allows for divergent reaction pathways, enabling the selective functionalization of one amine after the deprotection of the other.[1]

Caption: A simplified logical flow for the synthetic application of N,N'-bis(Boc)-1,2-diaminoethane.

Theoretical calculations can provide valuable insights into these reaction pathways. For instance, DFT can be used to model the deprotection mechanism and calculate the relative nucleophilicity of the nitrogen atoms in the mono-protected intermediate.[1] This information can help in predicting the regioselectivity of subsequent reactions and in designing more efficient synthetic routes.

Conclusion

While direct theoretical studies on N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane are not widely reported, the computational methodologies outlined in this whitepaper provide a robust framework for its in-depth theoretical analysis. Such studies would yield valuable data on its conformational preferences, electronic structure, and reactivity, complementing experimental findings and aiding in the rational design of new synthetic strategies and novel molecules for various applications, including drug development. The use of computational modeling can ultimately lead to a more profound understanding of this versatile chemical building block.

References

- 1. N-Boc-N-methylethylenediamine | 121492-06-6 | Benchchem [benchchem.com]

- 2. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 5. N-Boc-ethylenediamine ≥98.0 (NT) tert-Butyl N-(2-aminoethyl)carbamate [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Di-tert-butyl ethane-1,2-diyldicarbamate

This guide provides a detailed overview of the fundamental physicochemical properties of Di-tert-butyl ethane-1,2-diyldicarbamate, a compound of interest in organic synthesis and medicinal chemistry. The information is tailored for researchers, scientists, and professionals engaged in drug development and related fields.

Physicochemical Properties

The core quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular characteristics.

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₄[1][2][3][4] |

| Molecular Weight | 260.33 g/mol [2][3][4] |

Molecular Structure and Connectivity

The structural arrangement of this compound is key to its chemical reactivity and utility as a protecting group in complex syntheses. The following diagram illustrates the logical relationship between the core components of the molecule.

References

Methodological & Application

Application Notes and Protocols: Di-tert-butyl ethane-1,2-diyldicarbamate as an Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl ethane-1,2-diyldicarbamate, also known as N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane or N,N'-bis-Boc-ethylenediamine, is a widely utilized protecting group for primary amines in organic synthesis. The tert-butoxycarbonyl (Boc) groups effectively mask the nucleophilicity and reactivity of the amine functionalities, allowing for selective transformations at other positions of a molecule. Its stability under a range of reaction conditions and the facility of its removal under acidic conditions make it an invaluable tool in multi-step syntheses, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as an amine protecting group.

Chemical Properties

| Property | Value |

| IUPAC Name | tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |

| CAS Number | 33105-93-0 |

| Molecular Formula | C12H24N2O4 |

| Molecular Weight | 260.33 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

Applications

This compound serves as a crucial reagent in various synthetic applications:

-

Peptide Synthesis: It is employed to protect the N-terminus of amino acids or peptide chains, preventing unwanted side reactions during peptide coupling steps. The Boc group can be selectively removed under mild acidic conditions to allow for the stepwise elongation of the peptide chain.[1]

-

Organic Synthesis: As a protected diamine, it is a versatile building block for the synthesis of more complex molecules, including ligands for metal catalysis, and heterocyclic compounds.

-

Drug Development: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) where the protection of amine groups is necessary to achieve the desired chemical modifications.[2]

-

Polymer and Materials Science: It can be used as a monomer or a precursor in the synthesis of functionalized polymers and organic-inorganic hybrid materials.[1]

Experimental Protocols

I. Protection of a Diamine using Di-tert-butyl dicarbonate (Boc)₂O

This protocol is adapted from a procedure for the protection of a substituted ethylenediamine derivative and can be applied to the synthesis of this compound.

Reaction Scheme:

Figure 1: General workflow for the Boc protection of ethylenediamine.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of the starting diamine (e.g., 2,2'-(ethane-1,2-diylbis(azanediyl))diacetonitrile) in a suitable solvent, add di-tert-butyl dicarbonate.[3]

-

Maintain the reaction mixture at a controlled temperature (e.g., 15-20°C) for a specified duration (e.g., 12-14 hours).[3]

-

Upon completion of the reaction, remove the solvent under reduced pressure.[3]

-

Add ethyl acetate to the residue and stir.[3]

-

The organic layer is then distilled off, and cyclohexane is added to the residue to precipitate the product.[3]

-

The resulting solid is filtered, washed with cyclohexane, and dried under vacuum to yield the pure di-Boc protected diamine.[3][4]

Quantitative Data for a Representative Boc Protection:

| Parameter | Value | Reference |

| Starting Material | 2,2'-(ethane-1,2-diylbis(azanediyl))diacetonitrile | [3] |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [3] |

| Temperature | 15-20 °C | [3] |

| Reaction Time | 12-14 hours | [3] |

| Solvent | Ethyl acetate, Cyclohexane | [3] |

| Yield | 71% | [3] |

| Purity (by GC) | 99.0% | [3] |

II. Deprotection of this compound

The removal of the Boc protecting group is typically achieved under acidic conditions.

Reaction Scheme:

References

- 1. Buy this compound | 33105-93-0 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. WO2024018394A1 - A process for the preparation of crystalline form a of n, n'-bis(2-aminoethyl)-1,2-ethanediamine tetrahydrochloride - Google Patents [patents.google.com]

- 4. WO2018193482A1 - Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl)-dihydrochloride(trientine dihydrochloride) - Google Patents [patents.google.com]

Application Notes and Protocols: Di-tert-butyl ethane-1,2-diyldicarbamate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl ethane-1,2-diyldicarbamate, also known as N,N'-bis(Boc)-ethylenediamine, is a synthetically versatile building block with significant potential in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for its use as a short, flexible linker to introduce conformational constraints, enable peptide cyclization, or create branched peptides. While its primary role is often as a protecting group for ethylenediamine, its bifunctional nature allows for its incorporation into peptide chains to introduce specific structural motifs. The protocols provided herein are based on established Boc-chemistry principles and offer a framework for the synthesis, incorporation, and selective deprotection of this linker in SPPS workflows.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient assembly of complex biomolecules. The introduction of non-standard amino acids and linkers is a powerful strategy to enhance the therapeutic properties of peptides, such as stability, affinity, and selectivity. This compound serves as a valuable precursor for incorporating a diaminoethane moiety into a peptide sequence. The two tert-butyloxycarbonyl (Boc) protecting groups allow for a staged deprotection strategy, which is fundamental for its application as a linker for cyclization or as a branching point.

Synthesis of this compound

The synthesis of this compound is a straightforward procedure involving the protection of the amino groups of ethylenediamine with di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| Ethylenediamine | 60.10 | 6.01 g (6.7 mL) | 1.0 |

| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 48.0 g | 2.2 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | - | - |

Procedure:

-

Dissolve ethylenediamine (1.0 eq) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (2.2 eq) in dichloromethane (100 mL).

-

Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield a white solid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Expected Yield: 85-95% Purity (by NMR): >98%

Application in Solid-Phase Peptide Synthesis

This compound can be incorporated into a peptide chain on a solid support to serve as a linker. This is particularly useful for:

-

Head-to-tail peptide cyclization: The linker can be used to bridge the N- and C-termini of a linear peptide.

-

Side-chain to side-chain cyclization: The linker can connect the side chains of two amino acid residues within a peptide sequence.

-

Branched peptides: Following the selective deprotection of one Boc group, a second peptide chain can be synthesized from the newly available amino group.

The successful application of this linker hinges on the ability to selectively deprotect one of the two Boc groups. While both Boc groups are acid-labile, subtle differences in their steric environment or the use of carefully controlled deprotection conditions can potentially achieve selective removal.

Proposed Experimental Workflow for SPPS Incorporation

Caption: Proposed workflow for incorporating this compound in SPPS.

Protocol: Incorporation of this compound as a Linker (Proposed)

This protocol outlines a theoretical approach for incorporating the linker and performing a selective deprotection. Optimization will be required based on the specific peptide sequence and desired outcome. This protocol assumes the use of Fmoc/tBu chemistry for the main peptide chain synthesis.

Materials:

-

Fmoc-protected amino acids

-

SPPS resin (e.g., Rink Amide resin)

-

This compound (pre-activated or with a carboxyl handle for coupling)

-

Coupling reagents (e.g., HBTU, DIC, HOBt)

-

Base (e.g., DIEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Selective Boc deprotection reagent (e.g., dilute TFA in DCM, see table below)

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide sequence on the resin using standard Fmoc-SPPS protocols.

-

Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide-resin.

-

Linker Coupling:

-

Dissolve the carboxylated this compound (or a pre-activated form) and coupling reagents in DMF.

-

Add the solution to the deprotected peptide-resin and agitate for 2-4 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

-

Selective Boc Deprotection (Crucial and Theoretical Step):

-

Wash the resin thoroughly with DCM.

-

Treat the resin with a mild acidic solution for a controlled period to selectively remove one Boc group. The conditions need to be carefully optimized.

-

Wash the resin with DCM and then DMF.

-

Neutralize with a solution of DIEA in DMF.

-

-